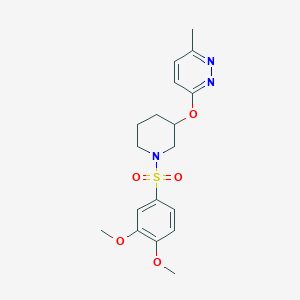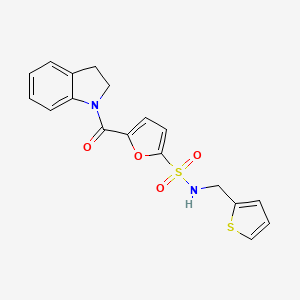
3-(2,6-Dichloropyridin-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dichloropyridin-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as DPCPX and is a selective antagonist for the adenosine A1 receptor. In
作用機序
DPCPX acts as a selective antagonist for the adenosine A1 receptor. It binds to the receptor and blocks the binding of adenosine, which is an endogenous ligand for the receptor. This results in the inhibition of downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects. It has been found to decrease the release of dopamine in the striatum, which is involved in the pathogenesis of Parkinson's disease. DPCPX has also been shown to reduce the severity and duration of seizures in animal models of epilepsy. In addition, DPCPX has been found to improve cardiac function and increase sleep time.
実験室実験の利点と制限
One of the advantages of using DPCPX in lab experiments is its selectivity for the adenosine A1 receptor. This allows for the investigation of the specific role of the receptor in different physiological and pathological conditions. However, one limitation of using DPCPX is its potential off-target effects, which may affect the interpretation of the results.
将来の方向性
There are several future directions for research related to DPCPX. One area of interest is the investigation of the potential therapeutic applications of DPCPX in different disease conditions. Another area of research is the development of more selective and potent antagonists for the adenosine A1 receptor. Additionally, further studies are needed to investigate the potential off-target effects of DPCPX and to validate its specificity for the adenosine A1 receptor.
Conclusion:
In conclusion, DPCPX is a chemical compound that has been extensively studied in scientific research. It is a selective antagonist for the adenosine A1 receptor and has been used in various studies related to different physiological and pathological conditions. DPCPX has several advantages and limitations for lab experiments, and there are several future directions for research related to this compound.
合成法
DPCPX can be synthesized through a multistep process involving the reaction of 2,6-dichloro-4-pyridinamine with methyl 2-(phenylmethoxycarbonylamino)acrylate followed by a series of chemical reactions. The final product is obtained after purification using chromatography.
科学的研究の応用
DPCPX has been used in various scientific research studies to investigate the role of adenosine A1 receptors in different physiological and pathological conditions. It has been shown to be effective in the treatment of Parkinson's disease, epilepsy, and ischemic stroke. DPCPX has also been used in studies related to cardiac function, sleep, and pain perception.
特性
IUPAC Name |
3-(2,6-dichloropyridin-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c17-13-7-11(8-14(18)20-13)6-12(15(21)22)19-16(23)24-9-10-4-2-1-3-5-10/h1-5,7-8,12H,6,9H2,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQSSNVEPXMMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=NC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2533674.png)

![2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2533676.png)
![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2533677.png)
![3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/no-structure.png)

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2533682.png)




![N-(cyanomethyl)-N,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2533690.png)